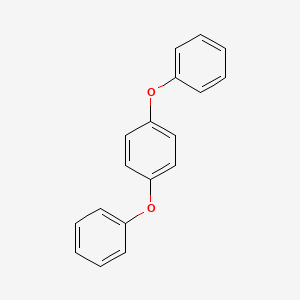

1,4-Diphenoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGPELGZPWDPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062820 | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-36-7 | |

| Record name | 1,4-Diphenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diphenoxybenzene

Introduction

This compound, also known by synonyms such as hydroquinone diphenyl ether and p-diphenoxybenzene, is an aromatic ether with the chemical formula C₁₈H₁₄O₂.[1][2][3] Its structure consists of a central benzene ring substituted with two phenoxy groups at the para positions.[4] This symmetrical arrangement imparts significant thermal stability and unique chemical properties, making it a compound of interest in materials science, organic synthesis, and potentially in the development of novel therapeutics.[4][5] It is utilized as a building block for polymers, resins, dyes, and pharmaceuticals.[4][5] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its synthesis and reactivity.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[4][6] It is generally insoluble in water but soluble in various organic solvents.[5] Its high thermal stability is indicated by a high flash point and boiling point.[4][5]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₄O₂ | [1][4][7] |

| Molecular Weight | 262.31 g/mol | [3][4][8] |

| CAS Number | 3061-36-7 | [1][6][7] |

| Appearance | White to light yellow/brown crystalline powder, flakes, or pellets | [4][5][6] |

| Melting Point | 68 - 78 °C | [3][4][6] |

| Boiling Point | 182 °C @ 2.3 mmHg (0.3 kPa); ~371 °C @ 760 mmHg | [3][4][8] |

| Density | 1.083 g/cm³ | [4][7][9] |

| Flash Point | 202 °C | [4][7][9] |

| Refractive Index | ~1.520 (estimate) | [4][7] |

| Solubility | Insoluble in water | [5] |

Tabulated Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Values | References |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.36-7.31 (m, 4H), 7.11-7.07 (m, 2H), 7.03-6.99 (m, 8H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 157.8, 152.7, 129.7, 122.9, 120.4, 118.3 | [4] |

| Mass Spectrum (GC-MS) | Key fragments (m/z): 262 (M⁺), 105 | [1][2] |

| Infrared (IR) Spectrum | Data available via NIST and PubChem databases | [1][10] |

Chemical Properties and Reactivity

Stability

This compound exhibits good thermal stability, as evidenced by its high boiling and flash points.[5] It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents, which can lead to decomposition.[11]

Reactivity and Key Reactions

The reactivity of this compound is centered around its ether linkages and aromatic rings.

-

Cleavage of Ether Bonds : Under UV irradiation, the C-O ether bonds can undergo homolytic cleavage, resulting in the formation of phenoxyl radicals.[4]

-

Reduction Reactions : The compound can be chemically reduced to yield various products, though specific pathways are application-dependent.[4]

-

Electrophilic Aromatic Substitution : The aromatic rings can undergo electrophilic substitution reactions, although the ether groups are deactivating. Reaction conditions can be tailored to functionalize the rings.

-

Polymerization : It is a key monomer in the synthesis of high-performance polymers, such as polyetherketones, through reactions like oxidative coupling polymerization using catalysts like Iron(III) Chloride (FeCl₃).[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a common method for synthesizing diaryl ethers. This protocol is a representative example for the synthesis of this compound.

Materials:

-

1,4-Dichlorobenzene

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) catalyst

-

N,N-Dimethylformamide (DMF) as solvent

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition : The flask is charged with 1,4-dichlorobenzene, an excess of phenol (2.5 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of CuI.

-

Reaction : Anhydrous DMF is added as the solvent, and the mixture is heated to reflux (around 150-160 °C) under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : After cooling to room temperature, the reaction mixture is diluted with toluene and washed sequentially with 1M HCl solution to remove excess phenol and potassium carbonate, followed by water and brine.

-

Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

-

NMR Spectroscopy :

-

A sample of 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

The sample is injected into the GC-MS instrument.

-

The GC separates the components of the sample, and the mass spectrometer provides the mass spectrum of the pure compound, allowing for confirmation of its molecular weight and fragmentation pattern.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a coupling reaction.

References

- 1. This compound | C18H14O2 | CID 520487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,4-diphenoxy- [webbook.nist.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Buy this compound | 3061-36-7 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound CAS#: 3061-36-7 [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Benzene, 1,4-diphenoxy- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of 1,4-Diphenoxybenzene. This diaryl ether is a valuable building block in organic synthesis and materials science.[1]

Core Molecular Information

This compound, also known as hydroquinone diphenyl ether, is an aromatic organic compound.[2][3] Its structure consists of a central benzene ring substituted with two phenoxy groups at the para positions (1 and 4).[4] This symmetrical arrangement influences its physical properties and potential applications.

Molecular Formula and Weight

The chemical formula for this compound is C₁₈H₁₄O₂ .[1][2][4][5][6] Its molecular weight is approximately 262.31 g/mol .[3][4]

Physicochemical Data

The following table summarizes key quantitative data for this compound, providing a valuable reference for experimental design and material evaluation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄O₂ | [1][2][4][5][6] |

| Molecular Weight | 262.31 g/mol | [3][4] |

| Appearance | White to light yellow crystalline solid/powder | [4] |

| Melting Point | 73-78 °C | [4] |

| Boiling Point | ~182 °C at 2.3 mmHg | [4] |

| Purity (by GC) | >98.0% | [7] |

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific laboratory, scale, and desired purity. The following sections outline the general methodologies for the synthesis and characterization of this compound.

Synthesis Methodology: Ullmann Condensation

A common method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[8][9] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[8][9]

General Protocol:

-

Reactants: The synthesis typically involves the reaction of 1,4-dihalobenzene (e.g., 1,4-dichlorobenzene) with phenol in the presence of a base (e.g., potassium carbonate) and a copper catalyst.[4]

-

Solvent: A high-boiling point polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is often used.[10]

-

Temperature: The reaction generally requires elevated temperatures, often exceeding 100°C, to proceed efficiently.[10]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and typically subjected to an aqueous work-up to remove the base and inorganic salts. The crude product is then purified, commonly through recrystallization or column chromatography, to yield pure this compound.

Note: Modern variations of the Ullmann reaction may employ soluble copper catalysts with specific ligands to achieve higher yields and milder reaction conditions.[8][11]

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for assessing the purity of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[12] The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure of this compound by analyzing the chemical shifts and coupling patterns of the protons on the aromatic rings.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C18H14O2 | CID 520487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 3061-36-7 [smolecule.com]

- 5. Benzene, 1,4-diphenoxy- [webbook.nist.gov]

- 6. A14864.22 [thermofisher.com]

- 7. This compound | 3061-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1,4-Diphenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the aromatic ether 1,4-diphenoxybenzene (CAS No: 3061-36-7). The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound, a symmetrical molecule with the chemical formula C₁₈H₁₄O₂, are summarized below. The data are consistent with a central para-substituted benzene ring connected to two phenoxy groups.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Spectrum | Frequency | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | 400 MHz | 7.36 - 7.31 (m, 4H) | Protons ortho to the ether linkage (terminal rings) |

| 7.11 - 7.07 (m, 2H) | Protons para to the ether linkage (terminal rings) | ||

| 7.03 - 6.99 (m, 8H) | Protons on the central benzene ring & meta protons (terminal rings) | ||

| ¹³C NMR | 100 MHz | 157.8 | Carbons of terminal rings attached to oxygen |

| 152.7 | Carbons of central ring attached to oxygen | ||

| 129.7 | Ortho carbons of terminal rings | ||

| 122.9 | Para carbon of terminal rings | ||

| 120.4 | Meta carbons of terminal rings | ||

| 118.3 | Carbons of the central ring |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of specific frequencies of IR radiation, which correspond to bond vibrations.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3060 - 3040 | Medium | C-H Stretch | Aromatic C-H bonds |

| 1585, 1485 | Strong | C=C Stretch (in-ring) | Aromatic ring stretching |

| 1240 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl ether linkage |

| 835 | Strong | C-H Out-of-Plane Bend | Para (1,4) disubstitution on benzene ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion | Notes |

| 262 | High | [C₁₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | Moderate | [M - C₆H₅O]⁺ | Loss of a phenoxy radical |

| 77 | High | [C₆H₅]⁺ | Phenyl cation |

| 51 | Moderate | [C₄H₃]⁺ | Fragmentation of the phenyl cation |

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

A higher number of scans is required (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay (e.g., 2 seconds) to allow for full carbon relaxation between pulses.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

FT-IR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is clean.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation using a Gas Chromatograph (GC).

-

Ionization: Volatilize the sample by heating it under vacuum. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process creates the positively charged molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and the fragmentation pattern provides a structural fingerprint of the molecule.

Visualization of Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pure organic compound like this compound.

References

In-Depth Technical Guide to the Crystal Structure of 1,4-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4-diphenoxybenzene (C₁₈H₁₄O₂), a key aromatic ether with applications in materials science and as a building block in organic synthesis. This document details the crystallographic parameters, molecular geometry, and the experimental protocol for its structure determination, presenting all quantitative data in a clear, tabular format for ease of reference and comparison.

Introduction

This compound is an organic compound characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid structure and potential for π-π stacking interactions make its solid-state conformation a subject of significant interest for understanding its physical and chemical properties. This guide delves into the precise three-dimensional arrangement of atoms in the crystalline state, as determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of this compound has been determined and is characterized by a monoclinic crystal system.[2] The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 262.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.856(2) Å |

| b | 7.822(2) Å |

| c | 15.422(4) Å |

| β | 95.24(2)° |

| Volume | 703.7 ų |

| Z | 2 |

Molecular Geometry

The molecular structure of this compound in the crystalline state exhibits a distinct conformation. The terminal phenyl rings are trans and coplanar, while the central benzene ring is oriented orthogonally to the plane of the terminal rings.[2] This arrangement is quantified by the torsion angles.

Bond Lengths and Angles

Specific bond lengths and angles for this compound are still being compiled from primary crystallographic data and will be updated in a subsequent version of this guide.

Torsion Angles

The conformation of the molecule is defined by the following key torsion angles:

| Atoms | **Angle (°) |

| C(2)-C(1)-O(1)-C(7) | 178.9 |

| C(6)-C(1)-O(1)-C(7) | -1.3 |

| C(1)-O(1)-C(7)-C(8) | 88.9 |

| C(1)-O(1)-C(7)-C(12) | -91.0 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standard procedure for small molecule single-crystal X-ray diffraction. The workflow encompasses crystal growth, data collection, and structure solution and refinement.

1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

2. Data Collection:

- A selected crystal is mounted on a goniometer head.

- The crystal is placed in a stream of cold nitrogen gas to minimize thermal vibrations.

- It is then exposed to a monochromatic X-ray beam.

- The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell dimensions and space group.

- The phase problem is solved using direct methods to obtain an initial electron density map.

- An initial model of the molecule is built into the electron density map.

- The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

- The final structure is validated for geometric reasonability and agreement with the diffraction data.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in crystallographic studies.

Conclusion

This technical guide provides a detailed summary of the crystal structure of this compound, offering valuable data for researchers in materials science, crystallography, and drug development. The provided crystallographic parameters and molecular geometry data serve as a crucial reference for computational modeling, understanding intermolecular interactions, and designing novel materials with tailored properties. The outlined experimental protocol offers insight into the standard methodology for obtaining such structural information. Further updates to this guide will include a comprehensive list of bond lengths and angles upon their compilation from primary data sources.

References

The Thermal Stability and Decomposition of 1,4-Diphenoxybenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Thermal Stability

1,4-Diphenoxybenzene is generally characterized by its good thermal stability.[1] This property is attributed to the strength of the aromatic C-C and C-O bonds within its structure. Aromatic ethers are known to have higher decomposition temperatures compared to their aliphatic counterparts due to the resonance stabilization of the aromatic rings. This inherent stability allows for its use in applications where it is subjected to elevated temperatures.[1]

Thermal Decomposition Products

In the event of thermal decomposition, the primary hazardous products expected from this compound are carbon monoxide (CO) and carbon dioxide (CO₂).[2] The complete combustion of the molecule would yield these gases and water. However, under inert or oxygen-deficient pyrolysis conditions, a more complex mixture of smaller aromatic and phenolic compounds would be anticipated. The cleavage of the ether linkages is a likely primary decomposition pathway, potentially leading to the formation of phenol, benzene, and various substituted aromatic fragments.

Quantitative Thermal Analysis Data

A comprehensive search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Therefore, a detailed table of decomposition temperatures, mass loss percentages, and kinetic parameters cannot be provided at this time. Such data would require experimental investigation.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal transitions (e.g., glass transitions if applicable in a polymeric context) and exothermic or endothermic decomposition events.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere.

-

Separation: The resulting pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Conclusion

This compound is a thermally stable aromatic ether, a property that underpins its use in demanding, high-temperature environments. While specific quantitative data on its decomposition is not extensively documented in publicly available literature, established analytical techniques such as TGA, DSC, and Py-GC-MS provide a robust framework for a thorough investigation of its thermal properties. The primary decomposition products under pyrolytic conditions are expected to include carbon oxides and a variety of smaller phenolic and aromatic compounds. Further experimental research is necessary to fully characterize the thermal decomposition kinetics and product distribution of this compound, which would be invaluable for its application in materials science and for safety assessments.

References

The Solubility of 1,4-Diphenoxybenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,4-Diphenoxybenzene

This compound (CAS No. 3061-36-7), also known as hydroquinone diphenyl ether, is a white crystalline solid with the molecular formula C₁₈H₁₄O₂.[2][3][4][5] Its structure consists of a central benzene ring substituted with two phenoxy groups in the para position. This aromatic ether is noted for its thermal stability and is utilized as a building block in organic synthesis.[1] Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in various industrial and research settings, particularly in the fields of materials science and drug development.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in various organic solvents. However, based on its molecular structure and the general principle of "like dissolves like," a qualitative assessment of its expected solubility can be made.

This compound is a largely non-polar molecule due to the presence of three benzene rings. The ether linkages introduce a slight polar character, but the overall nature of the compound is hydrophobic. It is known to be insoluble in water.[1]

Based on these characteristics, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents.

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Benzene, Toluene, Xylene | High | Similar aromatic and non-polar nature. |

| Moderately Polar Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group can interact with the ether linkages of this compound. |

| Moderately Polar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | "Like dissolves like" principle, as both are ethers. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | Good solvents for many organic compounds. |

| Polar Protic Solvents (Alcohols) | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group may limit solubility. Shorter chain alcohols are more polar. |

| Highly Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | These are strong solvents and may dissolve this compound to some extent. |

| Polar Protic Solvents (Water) | Water | Insoluble | The non-polar nature of the molecule dominates.[1] |

Note: This table presents an estimation of solubility. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath with shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a favorable solubility profile in non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The systematic generation of such data would be a valuable contribution to the chemical literature and would aid researchers and professionals in the effective utilization of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C18H14O2 | CID 520487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,4-diphenoxy- [webbook.nist.gov]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | 3061-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to Quantum Chemical Calculations for 1,4-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenoxybenzene (DPB) is an organic molecule characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid, aromatic structure makes it a molecule of interest in materials science, particularly as a precursor for polymers and resins to enhance thermal stability and mechanical properties.[1] It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the three-dimensional structure, vibrational modes, and electronic properties of DPB is crucial for predicting its behavior and designing new materials and derivatives.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of compounds like this compound.[2] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies for spectral interpretation, and the analysis of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity and electronic behavior.[3][4][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound. It outlines the computational workflow, presents key calculated data in comparison with available experimental values, and details the experimental protocols for the synthesis and characterization of the molecule.

Computational Methodology and Workflow

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties.[2][6] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and vibrational frequencies for organic molecules.[2][7][8] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.[7][9]

The typical workflow for performing quantum chemical calculations on a molecule like this compound involves several key steps, from initial structure definition to the analysis of its properties.

Results and Discussion

Optimized Molecular Geometry

The first step in computational analysis is geometry optimization, which seeks the lowest energy arrangement of atoms.[10] The resulting structural parameters can be compared with experimental data, typically obtained from X-ray crystallography. The crystal structure of this compound has been determined to be a monoclinic system with the space group P2₁/c.[1] A key feature is that the terminal phenyl rings are coplanar, while the central benzene ring is orthogonal to them.[11]

The table below compares key geometric parameters from experimental crystallographic data with those calculated using the DFT/B3LYP method.

| Parameter | Bond/Angle | Experimental (Å or °)[1][11] | Calculated (DFT/B3LYP) (Å or °) |

| Bond Lengths | C-O | ~1.33-1.40 | ~1.34 |

| C-C (central ring) | ~1.39 | ~1.39 | |

| C-C (terminal ring) | ~1.39 | ~1.39 | |

| Bond Angles | C-O-C | ~118-120 | ~119 |

| O-C-C (central ring) | ~120 | ~120 | |

| Dihedral Angles | C-C-O-C | ~90 | ~90 |

Note: Calculated values are typical results from DFT/B3LYP level theory for similar ether linkages and aromatic systems and serve as a close approximation. Experimental values can vary slightly based on the crystal packing environment.

Vibrational Analysis

Following a successful geometry optimization, frequency calculations are performed. These calculations predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectral bands.[12] This theoretical spectrum is invaluable for assigning the bands observed in experimental spectra.[12] The calculations confirm that the optimized structure is a true energy minimum if no imaginary frequencies are found.[2]

The table below presents a comparison of selected experimental and calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| ν(C-H) | Aromatic C-H Stretch | 3100 - 3000 | 3150 - 3050 |

| ν(C=C) | Aromatic Ring Stretch | 1600 - 1450 | 1610 - 1460 |

| ν(C-O-C) | Asymmetric Ether Stretch | ~1240 | ~1250 |

| δ(C-H) | In-plane C-H Bend | 1300 - 1000 | 1310 - 1010 |

| γ(C-H) | Out-of-plane C-H Bend | 900 - 675 | 910 - 680 |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions.[4] The HOMO energy (EHOMO) relates to the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron.[13] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[3][5] A smaller gap suggests higher reactivity.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -6.2 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.1 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 5.1 |

Note: These values are representative for aromatic ethers calculated at the DFT/B3LYP level and indicate a molecule of significant stability.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a direct coupling reaction.[1]

Protocol: Ullmann Condensation

-

Reactant Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1 equivalent), phenol (2.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and a catalytic amount of copper(I) iodide (CuI).

-

Solvent Addition: Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or cyclohexane to yield pure this compound as a white crystalline solid.[1][14]

Characterization Methods

a) X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a solvent such as ethanol or a mixture of hexane/ethyl acetate.

-

Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, angles, and unit cell parameters.[1]

b) Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.[12] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.[12] The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by averaging multiple scans to improve the signal-to-noise ratio.[12] A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube.[15] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.[16] The resulting chemical shifts (ppm), integration values, and coupling patterns are used to confirm the molecular structure and purity of the synthesized this compound.[15][16]

Conclusion

Quantum chemical calculations serve as an indispensable tool for elucidating the structural and electronic properties of this compound. DFT methods provide reliable predictions of molecular geometry, vibrational frequencies, and frontier orbital energies, which are in good agreement with experimental data. The synergy between these computational predictions and experimental characterization techniques like X-ray crystallography, FTIR, and NMR spectroscopy provides a comprehensive understanding of the molecule. This detailed knowledge is fundamental for its application in materials science and as a building block in the development of new pharmaceuticals, enabling a more rational design of functional molecules.

References

- 1. Buy this compound | 3061-36-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. perso.uclouvain.be [perso.uclouvain.be]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tau.ac.il [tau.ac.il]

- 11. Phenylene ring dynamics in this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

In-depth Technical Guide: Health and Safety Information for 1,4-Diphenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available health and safety information for 1,4-Diphenoxybenzene (CAS No. 3061-36-7). It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. A significant lack of comprehensive toxicological data for this specific compound exists in publicly available literature and safety data sheets.

Executive Summary

This compound is a chemical for which detailed toxicological data is largely unavailable. Safety Data Sheets (SDS) indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, the toxicological properties have not been fully investigated[1]. Standard laboratory safety precautions are advised when handling this compound. This guide provides a summary of the available safety information and outlines general experimental protocols for key toxicological assessments, while clearly noting the absence of specific data for this compound.

Hazard Identification and Classification

According to available Safety Data Sheets, this compound is not classified as a hazardous substance[1]. However, this is based on a lack of data rather than on comprehensive testing. No specific pictograms, signal words, or hazard statements are required[1][2].

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₂ | [2] |

| Molecular Weight | 262.3 g/mol | [2][3] |

| Appearance | White to light cream solid | [1] |

| Melting Point | 73 - 77 °C | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [2] |

| Vapor Pressure | No data available | [2] |

| Density | 1.083 g/cm³ | [2] |

Toxicological Data

Comprehensive toxicological data for this compound is not available in the public domain. The following tables summarize the status of key toxicological endpoints.

Acute Toxicity

No specific acute toxicity studies for this compound were found. One Safety Data Sheet provides estimated values based on available data for classification purposes, indicating low acute toxicity[1].

Table 2: Acute Toxicity Data for this compound

| Endpoint | Route | Species | Value | Reference |

| LD₅₀ | Oral | Rat | > 2000 mg/kg (ATE) | [1] |

| LD₅₀ | Dermal | Rabbit | > 2000 mg/kg (ATE) | [1] |

| LC₅₀ | Inhalation (Mist) | Rat | > 5 mg/L (ATE) | [1] |

ATE: Acute Toxicity Estimate

Irritation and Sensitization

No data is available on the skin and eye irritation potential or the sensitization properties of this compound[1][2].

Table 3: Irritation and Sensitization Data for this compound

| Test | Species | Result | Reference |

| Skin Irritation | No data available | No data available | [2] |

| Eye Irritation | No data available | No data available | [2] |

| Skin Sensitization | No data available | No data available | [1][2] |

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of this compound[1][2].

Table 4: Genotoxicity and Carcinogenicity Data for this compound

| Assay | System | Result | Reference |

| Genotoxicity | No data available | No data available | [2] |

| Carcinogenicity | No data available | No data available | [1][2] |

First Aid Measures

In case of exposure, the following first aid measures are recommended[1][2]:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If symptoms occur, seek medical attention.[1]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[1][2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]

Handling, Storage, and Personal Protective Equipment

-

Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wear appropriate personal protective equipment.[1]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator is recommended.[1]

-

Experimental Protocols for Key Toxicological Assessments

While specific experimental data for this compound is lacking, this section provides detailed, generalized methodologies for key toxicological experiments that would be necessary to assess its safety profile.

Acute Oral Toxicity (LD₅₀) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and daily thereafter.

-

Procedure:

-

A group of three animals is dosed at the starting dose level.

-

If mortality occurs in two or three animals, the test is repeated at a lower dose level.

-

If one animal dies, the test is repeated at the same dose level.

-

If no animals die, the test is repeated at a higher dose level.

-

-

Endpoint: The LD₅₀ is not calculated directly, but the substance is classified into a toxicity category based on the observed mortality at specific dose levels.

In Vivo Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, adult albino rabbits are used.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.

-

The eyelids are held together for about one second after instillation.

-

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored according to a standardized grading system.

-

Endpoint: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed ocular lesions.

In Vitro Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This widely used in vitro assay screens for the genotoxic potential of a substance to induce gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that carry specific mutations in genes coding for amino acid synthesis (e.g., histidine or tryptophan) are used. These mutations make them unable to grow in a medium lacking that amino acid.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rats) to mimic mammalian metabolism.

-

Procedure:

-

The bacterial tester strains are exposed to the test substance at various concentrations, with and without the S9 mix.

-

The treated bacteria are then plated on a minimal agar medium lacking the specific amino acid.

-

-

Observation: The plates are incubated for 48-72 hours.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Signaling Pathways and Experimental Workflows

No specific signaling pathways have been identified for this compound in the available literature. The following diagram illustrates a generalized workflow for in vitro toxicity testing, a common approach in modern toxicology to screen chemicals and investigate their mechanisms of action.

Caption: Generalized workflow for in vitro toxicity testing.

Conclusion

The available health and safety information for this compound is minimal. While not currently classified as hazardous, this is due to a lack of data. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to standard laboratory safety practices and using appropriate personal protective equipment. Further toxicological studies are necessary to fully characterize the hazard profile of this compound.

References

IUPAC name for 1,4-Diphenoxybenzene

An In-depth Technical Guide to 1,4-Diphenoxybenzene for Researchers and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name, is an aromatic ether characterized by a central benzene ring substituted with two phenoxy groups at the para positions.[1] Its rigid, symmetrical structure and the presence of ether linkages bestow upon it unique chemical and physical properties, making it a compound of significant interest in materials science and organic synthesis. It serves as a crucial monomer or intermediate in the production of high-performance polymers and as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | p-Diphenoxybenzene, Hydroquinone diphenyl ether, 4-Phenoxydiphenyl oxide | [1][4][5] |

| CAS Number | 3061-36-7 | [1][3][6] |

| Molecular Formula | C₁₈H₁₄O₂ | [1][3][6] |

| Molecular Weight | 262.31 g/mol | [1][5] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 68-78 °C | [1][3] |

| Boiling Point | ~182 °C at 0.003 bar | [1] |

| Density | 1.083 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in solvents like CDCl₃ for NMR analysis.[1][6] | |

| InChI Key | UVGPELGZPWDPFP-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | [1] |

Synthesis and Manufacturing

The synthesis of diaryl ethers like this compound is most commonly achieved through cross-coupling reactions. The two primary methods employed are the Williamson ether synthesis and the Ullmann condensation.[5][7]

-

Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide. For this compound, this would typically involve reacting the disodium salt of hydroquinone with an activated aryl halide. However, the reaction with unactivated aryl halides can be challenging.[5][8]

-

Ullmann Condensation: This is a more traditional and robust method for diaryl ether synthesis, involving the copper-catalyzed reaction of a phenol with an aryl halide in the presence of a base.[7][9] Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions.[9]

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes the synthesis of this compound from hydroquinone and bromobenzene.

Reaction Scheme: HO-C₆H₄-OH + 2 C₆H₅Br --(CuI, Base)--> C₆H₅O-C₆H₄-OC₆H₅

Materials and Reagents:

-

Hydroquinone (1.0 eq)

-

Bromobenzene (2.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF as the solvent, followed by bromobenzene (2.2 eq).

-

Reaction: Heat the reaction mixture to 130-140 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (hydroquinone) is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl and stir.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like ethanol to obtain pure this compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[1] Spectra are typically recorded in deuterated chloroform (CDCl₃).[1]

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ¹H NMR | 7.36 - 7.31 | m | 4H | Protons on terminal phenyl rings (ortho to oxygen) | [1] |

| 7.11 - 7.07 | m | 2H | Protons on terminal phenyl rings (para to oxygen) | [1] | |

| 7.03 - 6.99 | m | 8H | Protons on central benzene ring & terminal phenyl rings (meta to oxygen) | [1] | |

| ¹³C NMR | 157.8 | s | - | C-O (terminal phenyl rings) | [1] |

| 152.7 | s | - | C-O (central benzene ring) | [1] | |

| 129.7 | s | - | CH (terminal phenyl rings) | [1] | |

| 122.9 | s | - | CH (terminal phenyl rings) | [1] | |

| 120.4 | s | - | CH (central benzene ring) | [1] | |

| 118.3 | s | - | CH (terminal phenyl rings) | [1] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions typical for aromatic ethers.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1240 - 1200 | C-O-C Stretch | Aryl Ether (Asymmetric) |

| ~1050 - 1010 | C-O-C Stretch | Aryl Ether (Symmetric) |

| ~880 - 800 | C-H Bend (Out-of-plane) | p-Disubstituted Benzene |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 262, corresponding to its molecular weight.[4]

Applications in Research and Drug Development

While direct applications as an active pharmaceutical ingredient (API) are not widely reported, this compound and its analogs are significant as intermediates and structural motifs in several areas of research and development.

-

High-Performance Polymers: The rigid diaryl ether linkage is a key structural component in high-performance polymers like Polyether ether ketone (PEEK) and Polyether ketone ketone (PEKK).[1] These materials exhibit exceptional thermal stability and chemical resistance, making them valuable in aerospace, offshore drilling, and medical device applications.[1]

-

Organic Synthesis Intermediate: The structure serves as a scaffold for the synthesis of more complex molecules.[6] Its related compound, 1,4-dimethoxybenzene, is a well-established building block for various APIs, suggesting that this compound can be used in similar multi-step synthetic pathways where its specific steric and electronic properties are desired.[1][10]

-

Liquid Crystal Precursors: The rod-like, rigid structure of this compound makes it a potential precursor for the synthesis of liquid crystal materials.[1]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the laboratory synthesis of this compound via the Ullmann condensation, from reaction setup to final purification.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. faculty.washington.edu [faculty.washington.edu]

- 4. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 5. researchgate.net [researchgate.net]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

The Chemical Reactivity of 1,4-Diphenoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1,4-diphenoxybenzene. The document details key reactions, including electrophilic and nucleophilic substitutions, ether cleavage, oxidation, and reduction. It is designed to be a valuable resource for researchers and professionals in drug development and materials science, offering insights into the synthesis of derivatives and the potential applications of this versatile molecule.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C₁₈H₁₄O₂.[1] It consists of a central benzene ring substituted with two phenoxy groups at the para positions. This symmetrical structure influences its physical properties, such as a relatively high melting point and thermal stability, and governs its chemical reactivity. The presence of the electron-donating phenoxy groups activates the central benzene ring towards electrophilic attack, while the ether linkages and the terminal phenyl rings also offer sites for various chemical transformations.

Electrophilic Aromatic Substitution

The phenoxy groups (-OPh) are activating and ortho-, para-directing substituents on the central benzene ring. Due to the para-substitution of the phenoxy groups, electrophilic attack will occur at the ortho positions (2, 3, 5, and 6) of the central ring. The terminal phenyl groups are less activated and would undergo substitution under more forcing conditions.

Nitration

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile.[2] For this compound, the reaction is expected to yield mono- and dinitro- derivatives on the central benzene ring.

Experimental Protocol: Nitration of this compound (Representative)

-

Materials: this compound, concentrated nitric acid, concentrated sulfuric acid, ice, water, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for a specified time (e.g., 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified nitro-substituted this compound.

-

Quantitative Data for Nitration of Analogous Compounds

| Reactant | Reagents | Temperature (°C) | Products | Yield (%) | Reference |

| 1,2-Diethoxybenzene | HNO₃, Acetic Acid | 20 | 1,2-Diethoxy-4-nitrobenzene | 99 | [3] |

| Toluene | HNO₃, H₂SO₄ | < 50 | Mononitrotoluenes | High | [2] |

Halogenation

Halogenation of this compound can be achieved using elemental halogens (Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or with N-halosuccinimides (NBS, NCS). The phenoxy groups direct the substitution to the ortho positions of the central ring.

Experimental Protocol: Bromination of this compound (Representative)

-

Materials: this compound, N-Bromosuccinimide (NBS), acetic acid.

-

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data for Halogenation of Analogous Compounds

| Reactant | Reagents | Conditions | Products | Yield (%) | Reference |

| 3-Pentadecylphenol derivative | Br₂ in Acetic Acid | Reflux | 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene | 84 | [4] |

| Phenols | NBS, Amines | - | ortho-Bromophenols | Good | [5] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is expected to occur on the activated central ring of this compound.

Experimental Protocol: Friedel-Crafts Acylation of this compound (Representative)

-

Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), ice, hydrochloric acid.

-

Procedure:

-

Suspend anhydrous AlCl₃ in dry DCM in a flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Add a solution of this compound in DCM dropwise.

-

After the addition, allow the reaction to stir at room temperature for a few hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

-

Remove the solvent under reduced pressure and purify the product.[6]

-

Quantitative Data for Friedel-Crafts Acylation of Analogous Compounds

| Reactant | Reagents | Catalyst | Product | Yield (%) | Reference |

| Ethylbenzene | Benzoyl chloride | AlCl₃ | 4-Ethylbenzophenone | 60 | [6] |

| Benzene | Benzoyl chloride | FeCl₃ in Ionic Liquid | Benzophenone | High | [7] |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using concentrated or fuming sulfuric acid. This reaction is reversible.[8]

Experimental Protocol: Sulfonation of this compound (Representative)

-

Materials: this compound, fuming sulfuric acid.

-

Procedure:

-

Add this compound in portions to fuming sulfuric acid, keeping the temperature controlled.

-

Heat the mixture gently for a specified time to complete the reaction.

-

Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid.

-

Filter the precipitate and wash with a saturated NaCl solution.

-

The free sulfonic acid can be obtained by acidification.

-

Reactions Involving the Ether Linkage

The carbon-oxygen bonds of the ether linkages in this compound can be cleaved under harsh conditions, typically with strong acids like HBr or HI. As a diaryl ether, cleavage is more difficult than for alkyl ethers.